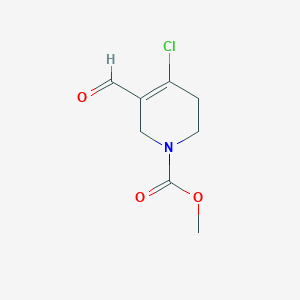
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a chloro substituent, a formyl group, and a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-chloro-3-carboxy-5,6-dihydropyridine-1(2H)-carboxylate.
Reduction: Methyl 4-chloro-3-hydroxymethyl-5,6-dihydropyridine-1(2H)-carboxylate.
Substitution: Methyl 4-substituted-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate.
Scientific Research Applications
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to block calcium channels, which can affect muscle contraction and neurotransmitter release. The formyl and chloro groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-formyl-2,6-dimethylpyridine-1(2H)-carboxylate
- Methyl 4-chloro-3-formyl-5,6-dihydro-2-methylpyridine-1(2H)-carboxylate
Uniqueness
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a formyl and a chloro group provides distinct sites for chemical modification and interaction with biological targets.
Biological Activity
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1708250-56-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula: C11H12ClNO3
- Molecular Weight: 245.68 g/mol
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents like toluene and methanol
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds, including this compound, exhibit notable antitumor properties. A study demonstrated that related compounds showed IC50 values ranging from 11.3 µg/mL to 13.2 µg/mL against HepG2 liver cancer cells, suggesting potential efficacy in cancer treatment .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity. Studies on similar pyridine derivatives have shown promising results against various bacterial strains, indicating that this compound may possess similar properties .
Antiviral Activity
Dihydropyridine derivatives have also been reported to exhibit anti-HIV activity. The structural characteristics of methyl 4-chloro-3-formyl-5,6-dihydropyridine suggest it may be a candidate for further antiviral studies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
-
Conventional Synthesis:
- Utilizing starting materials such as chlorinated pyridines and aldehydes.
- Employing catalysts to enhance reaction efficiency.
- Green Chemistry Approaches:
Case Study 1: Cytotoxicity Evaluation
In a series of in vitro tests, methyl 4-chloro-3-formyl-5,6-dihydropyridine was assessed for cytotoxic effects against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG2 | 11.3 |
| MCF7 | 13.7 |
| HCT116 | 15.0 |
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at concentrations as low as 100 µg/mL, supporting its potential as a therapeutic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-13-8(12)10-3-2-7(9)6(4-10)5-11/h5H,2-4H2,1H3 |
InChI Key |
HMYDKRPPCUPLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(=C(C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















